molecular formula C2H3N3O2S3 B570972 5-Thioxo-4,5-dihydro-1,3,4-thiadiazole-2-sulfonamide CAS No. 124558-05-0

5-Thioxo-4,5-dihydro-1,3,4-thiadiazole-2-sulfonamide

Cat. No.: B570972
CAS No.: 124558-05-0
M. Wt: 197.245
InChI Key: SQDSSZZYWFQXSE-UHFFFAOYSA-N
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Description

5-Thioxo-4,5-dihydro-1,3,4-thiadiazole-2-sulfonamide is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thioxo-4,5-dihydro-1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of thiosemicarbazide with sulfur-containing reagents under specific conditions. One common method includes the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide in ethanol. This reaction leads to the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Thioxo-4,5-dihydro-1,3,4-thiadiazole-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

5-Thioxo-4,5-dihydro-1,3,4-thiadiazole-2-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Thioxo-4,5-dihydro-1,3,4-thiadiazole-2-sulfonamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent. Additionally, the compound’s ability to form strong hydrogen bonds and interact with metal ions contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide
  • 5-Thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiol
  • 5-Thioxo-4,5-dihydro-1,3,4-thiadiazole-2-ylthioacetohydrazide

Uniqueness

Compared to similar compounds, 5-Thioxo-4,5-dihydro-1,3,4-thiadiazole-2-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in water and its ability to form hydrogen bonds, making it more effective in certain applications, such as antimicrobial and anticancer therapies .

Properties

IUPAC Name

2-sulfanylidene-3H-1,3,4-thiadiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3O2S3/c3-10(6,7)2-5-4-1(8)9-2/h(H,4,8)(H2,3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDSSZZYWFQXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=S)NN=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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